1,4-Diazepan-5-one hydrochloride
Overview
Description
1,4-Diazepan-5-one hydrochloride is a chemical compound with the CAS Number: 208245-76-5 . It has a molecular weight of 150.61 and its IUPAC name is 1,4-diazepan-5-one hydrochloride .
Molecular Structure Analysis
The molecular formula of 1,4-Diazepan-5-one hydrochloride is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H .Physical And Chemical Properties Analysis
1,4-Diazepan-5-one hydrochloride is a solid at room temperature . It has a molecular weight of 150.61 . The compound has a melting point of 223-225 °C .Scientific Research Applications
Chemical Synthesis
1,4-Diazepan-5-one hydrochloride has been studied for its potential role as a catalyst in synthesizing various compounds .
Results or Outcomes
The compounds synthesized with the help of 1,4-Diazepan-5-one hydrochloride include β-lactams, β-amino acids, and β-keto esters . The exact quantitative data or statistical analyses are not provided in the source.
Biochemical Research
1,4-Diazepan-5-one hydrochloride has been explored for its inhibitory effects on certain enzymes .
Results or Outcomes
Researchers have explored its inhibitory effects on the enzyme monoamine oxidase (MAO) and its potential as an inhibitor of the enzyme acetylcholinesterase (AChE) . The exact quantitative data or statistical analyses are not provided in the source.
Synthesis of Benzodiazepines
1,4-Diazepan-5-one hydrochloride has been used in the synthesis of benzodiazepines .
Method of Application
The compound is used in a palladium-catalyzed asymmetric allylic alkylation reaction. This reaction proceeds smoothly to give gem-disubstituted diazepanone heterocycles bearing various functional groups .
Results or Outcomes
The reaction yields gem-disubstituted diazepanone heterocycles in up to >99% yield and up to 95% ee .
Inhibition of Signals in Central Nervous System
1,4-Diazepan-5-one hydrochloride derivatives are predominantly used in the inhibition of signals in the central nervous system, which is useful for the synthesis of psychoactive drugs .
Results or Outcomes
The inhibition of these signals can be useful in the synthesis of psychoactive drugs .
Enzymatic Intramolecular Asymmetric Reductive Amination
1,4-Diazepan-5-one hydrochloride has been used in enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .
Method of Application
Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was improved by saturation mutagenesis and iterative combinatorial mutagenesis .
Results or Outcomes
This method was applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) . This study offers an effective method for construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
Peptidomimetics
1,4-Diazepines, which include 1,4-Diazepan-5-one hydrochloride, are widely used in the field of peptidomimetics as potential mimetic and molecular scaffolds .
Results or Outcomes
The use of 1,4-Diazepan-5-one hydrochloride in peptidomimetics can result in the creation of molecules that mimic the structure and function of peptides .
Safety And Hazards
properties
IUPAC Name |
1,4-diazepan-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZTROLFNNEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630498 | |
Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-5-one hydrochloride | |
CAS RN |
208245-76-5 | |
Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diazepan-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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